TAAR1 Binding Affinity: 3-Benzylazetidine vs. 3-Benzyl-3-Fluoro-Azetidine in the Same Patent Assay
Within US Patent 10,023,559, 3-benzylazetidine (the free base of the target hydrochloride) demonstrated a Ki of 701 nM at rat TAAR1 stably expressed in HEK-293 cells at pH 7.4 [1]. In the identical assay system, the fluorinated analog 3-benzyl-3-fluoro-azetidine (Example 46) showed a modestly improved Ki of 552 nM [2]. A more extensively modified analog, 3-[(4-bromophenyl)-difluoro-methyl]azetidine (Example 49), achieved a Ki of 291 nM [3]. These data establish 3-benzylazetidine as the unsubstituted benzyl reference scaffold within this chemical series, providing a defined baseline from which SAR-driven potency improvements can be measured.
| Evidence Dimension | TAAR1 binding affinity (Ki) |
|---|---|
| Target Compound Data | 3-Benzylazetidine: Ki = 701 nM (rat TAAR1) |
| Comparator Or Baseline | 3-Benzyl-3-fluoro-azetidine: Ki = 552 nM; 3-[(4-Bromophenyl)-difluoro-methyl]azetidine: Ki = 291 nM |
| Quantified Difference | 3-Benzyl → 3-Benzyl-3-fluoro: ΔKi = +149 nM (1.27-fold improvement); 3-Benzyl → 3-(4-BrPh)-CF₂: ΔKi = +410 nM (2.41-fold improvement) |
| Conditions | HEK-293 cells stably expressing rat TAAR1, pH 7.4, DMEM high glucose medium with 10% fetal calf serum, 37°C, 5% CO₂ |
Why This Matters
Procurement of 3-benzylazetidine hydrochloride provides the unsubstituted benzyl reference point required for SAR studies, enabling researchers to quantify the impact of subsequent fluorination or aryl modification on TAAR1 affinity.
- [1] BindingDB BDBM283675. 3-Benzylazetidine | US10023559, Example 1. Ki = 701 nM, rat TAAR1. View Source
- [2] BindingDB BDBM283721. 3-Benzyl-3-fluoro-azetidine | US10023559, Example 46. Ki = 552 nM, rat TAAR1. View Source
- [3] BindingDB BDBM283724. 3-[(4-Bromophenyl)-difluoro-methyl]azetidine | US10023559, Example 49. Ki = 291 nM, rat TAAR1. View Source
